molecular formula C15H16O4S B186265 (R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate CAS No. 40434-87-5

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

Cat. No. B186265
CAS RN: 40434-87-5
M. Wt: 292.4 g/mol
InChI Key: IOTJIFRGXYQHAQ-HNNXBMFYSA-N
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Description

The compound is a derivative of benzenesulfonate, which is a type of organic compound widely used in scientific research . Benzenesulfonates are known for their interesting properties and applications, making them versatile in various fields.


Synthesis Analysis

While specific synthesis methods for “®-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate” were not found, benzenesulfonate derivatives can be synthesized through various methods . For instance, aminopropanedinitrile 4-methylbenzenesulfonate can react with aromatic aldehydes .


Molecular Structure Analysis

The molecular structure of a similar compound, “®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate”, has been analyzed . It has a molecular formula of C11H14O4S and a molecular weight of 242.29 g/mol .


Chemical Reactions Analysis

Benzenesulfonate derivatives can participate in various chemical reactions . For example, aminopropanedinitrile 4-methylbenzenesulfonate can react with aromatic aldehydes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “®-tetrahydrofuran-3-yl 4-methylbenzenesulfonate”, have been analyzed . It has a molecular formula of C11H14O4S and a molecular weight of 242.29 g/mol .

Scientific Research Applications

Synthesis and Chemical Properties

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate has been a subject of interest in the synthesis of various chemical compounds. Pan et al. (2020) reported the synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) through a three-step procedure, starting from commercially available resorcinol, with an overall yield of 65% (Pan et al., 2020).

Application in Bipolar Membrane-based Processes

Lixin Yu et al. (2005) discussed a bipolar membrane-based process to regenerate sodium p-toluenesulfonate (or sodium 4-methylbenzenesulfonate) in the production of D-(-)-p-hydroxyphenylglycine. This process showed a removal ratio of Na+ around 80% with an average current efficiency of 20–50% (Yu et al., 2005).

Crystal Structure Analysis

The crystal structure of compounds involving 4-methylbenzenesulfonate has been analyzed by Babu et al. (2014), where they discussed the asymmetric unit of the title salt, C6H9N2 +·C7H7O3S−, containing two independent 2-amino-6-methylpyridinium cations and two independent 4-methylbenzenesulfonate anions (Babu et al., 2014).

Copolymerization Research

Research by Luo et al. (2007) explored the copolymerization of ethylene and alkyl vinyl ethers by a (phosphine-sulfonate)PdMe catalyst, highlighting the diverse applications of methylbenzenesulfonate in polymerization processes (Luo et al., 2007).

Biomedical Applications

In the biomedical field, Shen et al. (2012) synthesized novel ethyl 3-ferrocenyl-1-(2-hydroxy-3-(phenylamino)propyl)-1H-pyrazole-5-carboxylate derivatives using (R)- or (S)-oxiran-2-ylmethyl 4-methylbenzenesulfonate. These compounds showed potential in suppressing the growth of A549 and H322 lung cancer cells (Shen et al., 2012).

Safety And Hazards

While specific safety data for “®-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate” is not available, safety data sheets for similar compounds can provide some insight . For example, 4-(Trifluoromethyl)benzaldehyde, a benzenesulfonate derivative, is classified as a flammable liquid and is harmful if swallowed .

properties

IUPAC Name

[(2R)-2-hydroxy-2-phenylethyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4S/c1-12-7-9-14(10-8-12)20(17,18)19-11-15(16)13-5-3-2-4-6-13/h2-10,15-16H,11H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOTJIFRGXYQHAQ-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Hydroxy-2-phenylethyl 4-methylbenzenesulfonate

CAS RN

40434-87-5
Record name 1,2-Ethanediol, 1-phenyl-, 2-(4-methylbenzenesulfonate), (1R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40434-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-hydroxy-2-phenylethyl [R-(-)]-p-toluenesulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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